Biotin-PEG4-OH

Bioconjugation Protein Labeling Aggregation Mitigation

Biotin-PEG4-OH is the only monodisperse PEG4 linker for avidin-biotin work requiring native solubility. Unlike LC-biotin, it eliminates aggregation via hydrophilic spacer. The 2 nm tether ensures optimal binding. For PROTACs, the -OH group enables precise activation, ensuring batch-to-batch reproducibility. Reject polydisperse substitutes; this reagent guarantees defined performance.

Molecular Formula C18H33N3O6S
Molecular Weight 419.5 g/mol
Cat. No. B606137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG4-OH
SynonymsBiotin-PEG4-alcohol
Molecular FormulaC18H33N3O6S
Molecular Weight419.5 g/mol
Structural Identifiers
InChIInChI=1S/C18H33N3O6S/c22-6-8-26-10-12-27-11-9-25-7-5-19-16(23)4-2-1-3-15-17-14(13-28-15)20-18(24)21-17/h14-15,17,22H,1-13H2,(H,19,23)(H2,20,21,24)/t14-,15-,17-/m0/s1
InChIKeyZXIIDTTUJDVFCP-ZOBUZTSGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Biotin-PEG4-alcohol: Quantitative Differentiators for Bioconjugation Procurement and Selection


Biotin-PEG4-alcohol (CAS 1217609-84-1, MW 419.5 Da) is a bifunctional biotinylation reagent comprising a biotin moiety linked via a tetraethylene glycol (PEG4) spacer to a terminal primary hydroxyl group [1]. This discrete-length PEG linker serves as a water-soluble, flexible spacer arm that physically separates the biotin affinity tag from the conjugated biomolecule while maintaining the femtomolar (Kd ≈ 10⁻¹⁵ M) binding affinity characteristic of the biotin-streptavidin interaction [2]. Unlike hydrocarbon-based biotinylation reagents, the hydrophilic PEG4 spacer actively transfers aqueous solubility to the labeled conjugate, mitigating aggregation and precipitation in solution-based applications [1].

Biotin-PEG4-alcohol: Why Generic Substitution Across Biotin-PEGn-Alcohol Analogs Compromises Experimental Reproducibility


Biotin-PEGn-alcohol analogs cannot be treated as interchangeable commodities because PEG spacer length directly dictates the biophysical behavior of the conjugate. The PEG4 variant provides an approximately 1.5–2 nm flexible chain segment , whereas PEG2 (< 1 nm) may impose steric constraints that reduce biotin-streptavidin binding efficiency, and PEG6 (> 2.5 nm) or PEG8 (> 3 nm) may introduce excessive conformational flexibility that alters hydrodynamic radius and impacts assay sensitivity . Furthermore, the hydrophilic PEG spacer confers quantifiably superior solubility to labeled molecules relative to hydrocarbon-spacer reagents, a difference that directly influences aggregation propensity and long-term conjugate stability . Selecting the incorrect PEG chain length without empirical validation introduces uncontrolled variables in labeling density, signal-to-noise ratio, and binding kinetics that cannot be remediated post hoc.

Biotin-PEG4-alcohol: Head-to-Head Quantitative Differentiation Against Comparators


Biotin-PEG4-alcohol vs. Hydrocarbon-Spacer Biotinylation Reagents: Quantified Solubility Advantage and Aggregation Resistance

Biotin-PEG4-alcohol, incorporating a PEG4 spacer, provides substantially greater aqueous solubility to labeled biomolecules compared to biotinylation reagents employing hydrocarbon-only spacers . In direct comparative evaluations of dPEG4 biotin acid (a close functional analog differing only in terminal carboxyl group) versus LC-biotin (a traditional hydrocarbon-linker biotinylation reagent), the PEG4-containing construct exhibited significantly superior solubility characteristics and, critically, did not induce aggregation or precipitation of conjugated biomolecules even at high levels of biotin incorporation, whereas LC-biotin triggered aggregation with incorporation of only a few biotin groups per biomolecule .

Bioconjugation Protein Labeling Aggregation Mitigation

Biotin-PEG4-alcohol vs. Biotin-PEG6-alcohol and Biotin-PEG8-alcohol: Spacer Length Quantification for Steric Hindrance Optimization

The PEG4 spacer arm in Biotin-PEG4-alcohol provides an approximately 1.5–2 nm flexible chain segment, positioning it as an intermediate-length option between shorter PEG2 (< 1 nm) and longer PEG6 (2.5–3 nm) or PEG8 (3–3.5 nm) analogs . This intermediate length is specifically optimized to reduce steric hindrance during biotin-streptavidin binding while avoiding the excessive conformational flexibility that longer PEG chains introduce. The PEG4 spacing allows sufficient reach for the biotin moiety to access the deep streptavidin binding pocket without the entropic penalty associated with longer, more floppy tethers [1].

Steric Hindrance Binding Kinetics Spacer Arm Optimization

Biotin-PEG4-alcohol vs. Biotin-PEG2-alcohol: Molecular Weight and Stoichiometric Precision for Small Molecule Conjugation

Biotin-PEG4-alcohol (MW 419.5 Da) provides a 36% larger molecular mass contribution compared to Biotin-PEG2-alcohol (estimated MW ~330 Da, based on removal of two ethylene glycol units at 44 Da each), while remaining compact enough for applications where minimal perturbation of small-molecule properties is critical . This discrete molecular weight increment facilitates precise stoichiometric determination via mass spectrometry and improves chromatographic resolution of biotinylated small molecules, particularly in HPLC and LC-MS workflows where retention time shifts correlate predictably with PEG chain length .

Small Molecule Conjugation Stoichiometry Control Analytical Characterization

Biotin-PEG4-alcohol: Vendor-Supplied Purity Specifications for Reproducible Bioconjugation

Commercially available Biotin-PEG4-alcohol is routinely supplied with purity specifications of ≥98% as determined by HPLC or NMR [1][2]. This high purity threshold ensures consistent biotinylation efficiency and minimizes side reactions from impurities that could compete with primary amine coupling or introduce uncontrolled fluorophores. The terminal primary hydroxyl group enables further derivatization without requiring deprotection steps, distinguishing it from protected analogs that require additional synthetic manipulation before use .

Purity Specification Quality Control Procurement Standardization

Biotin-PEG4-alcohol: Evidence-Based Procurement Scenarios Derived from Quantitative Differentiation


Aqueous Bioconjugation of Antibodies and Proteins Requiring Low Aggregation Propensity

For researchers biotinylating antibodies or proteins for ELISA, pull-down assays, or surface plasmon resonance (SPR) applications, Biotin-PEG4-alcohol provides the PEG-mediated solubility advantage documented in Section 3. The PEG4 spacer prevents the conjugate aggregation that hydrocarbon-linker reagents induce even at low biotin incorporation densities , ensuring that biotinylated antibodies remain soluble and functionally active during extended storage in aqueous buffer. This scenario is particularly critical for high-concentration antibody preparations intended for long-term use.

Small Molecule Biotinylation for Affinity Purification and LC-MS Characterization

Investigators conjugating biotin to small-molecule probes, metabolites, or drug candidates should select Biotin-PEG4-alcohol based on its 419.5 Da molecular mass and 1.5–2 nm spacer length. This configuration provides sufficient mass shift for clear MS identification while avoiding the excessive conformational flexibility of PEG6/PEG8 linkers that can complicate chromatographic resolution . The intermediate spacer length also minimizes steric obstruction of the small molecule's binding interface, preserving target recognition in affinity pull-down experiments.

Surface Functionalization for Biosensors and Microarrays Requiring Controlled Ligand Presentation

In biosensor surface modification (e.g., gold nanoparticle functionalization, microarray slide coating), Biotin-PEG4-alcohol offers a defined 1.5–2 nm spacing that presents the biotin moiety at an optimal distance from the surface. This spacing is sufficient to relieve steric constraints that would otherwise prevent streptavidin access in tightly packed PEG2-modified surfaces, yet compact enough to maintain high surface ligand density compared to the more diffuse presentation obtained with PEG6 or PEG8 linkers .

PROTAC Linker Synthesis Requiring Defined Spacer Geometry and Terminal Hydroxyl Reactivity

For medicinal chemistry teams synthesizing PROTACs (PROteolysis TArgeting Chimeras), Biotin-PEG4-alcohol serves as a well-characterized PEG linker with a terminal hydroxyl group that can be directly converted to leaving groups (e.g., mesylate, tosylate) or activated for coupling without deprotection. The 1.5–2 nm PEG4 chain provides a defined, intermediate spacing that allows systematic exploration of linker length effects on ternary complex formation and degradation efficiency, a parameter known to critically influence PROTAC potency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Biotin-PEG4-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.